molecular formula C22H16ClNO4 B062262 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid CAS No. 186320-13-8

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid

Cat. No. B062262
CAS RN: 186320-13-8
M. Wt: 393.8 g/mol
InChI Key: GXXAGPZCPKDNHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. A specific synthesis pathway for a similar compound, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid, has been described.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino group, which is further connected to a 2-chlorobenzoic acid moiety . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Scientific Research Applications

Peptide Chemistry and Solid-Phase Synthesis

N-Fmoc-4-amino-2-chlorobenzoic acid is commonly employed in peptide chemistry. It serves as a building block for solid-phase peptide synthesis (SPPS). Researchers use it to create peptide sequences by coupling it with other amino acids on a solid support (such as resin). The N-Fmoc protecting group ensures controlled stepwise assembly of peptides, allowing for efficient and selective peptide elongation .

Weinreb Amides Synthesis

Weinreb amides are versatile compounds with broad applicability. N-Fmoc-4-amino-2-chlorobenzoic acid can be converted into N-Fmoc α-amino/peptidyl Weinreb amides. These amides are useful intermediates for various transformations. They react with nucleophiles, undergo selective reduction to aldehydes, and participate in ketone synthesis via Grignard reactions. In peptide chemistry, they provide N-protected amino aldehydes, which are crucial for chemo-selective transformations .

Click Chemistry and Acetylene Synthesis

The compound plays a role in click chemistry, a powerful tool for bioconjugation and material science. By incorporating N-Fmoc-4-amino-2-chlorobenzoic acid into acetylene-containing molecules, researchers can create starting materials for click reactions. These reactions enable efficient and specific bioconjugation, drug delivery, and material functionalization .

Chiral Stationary Phases in Liquid Chromatography

Chiral stationary phases (CSPs) are essential for enantioselective separations in liquid chromatography. N-Fmoc-4-amino-2-chlorobenzoic acid derivatives have been explored as CSPs. They exhibit chiral recognition properties, allowing for the separation of enantiomers in complex mixtures. Researchers have used these CSPs to analyze chiral compounds, including pharmaceuticals and natural products .

Antiviral Drug Development

While not directly studied for antiviral activity, the compound’s structural features make it interesting for drug development. Researchers could explore modifications to enhance antiviral properties. For instance, the development of new antiviral compounds against variola virus (smallpox) could benefit from derivatives of N-Fmoc-4-amino-2-chlorobenzoic acid .

Linker in Solid-Phase Peptide Synthesis Resins

N-Fmoc-4-amino-2-chlorobenzoic acid serves as a rigid linker in preparing solid-phase peptide synthesis resins. When coupled with resins like Rink amide resin, it facilitates peptide elongation and purification. Researchers use this linker to create peptide libraries and study structure-activity relationships .

properties

IUPAC Name

2-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXAGPZCPKDNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590509
Record name 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186320-13-8
Record name 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid
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